Cas no 384820-93-3 (2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide)

2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide is a specialized heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 5-position and a nitro group at the 3-position, further functionalized with an acetamide moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its nitro and acetamide groups offer versatile sites for further chemical modifications, enabling applications in the development of bioactive molecules. The compound’s stability under standard conditions and well-defined purity make it suitable for research and industrial use. Its synthetic utility is particularly noted in the preparation of pyrazole-based derivatives with potential biological activity.
2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide structure
384820-93-3 structure
Product Name:2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide
CAS No:384820-93-3
MF:C6H8N4O3
MW:184.152720451355
CID:3065639
PubChem ID:3104825
Update Time:2025-06-07

2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide
    • AKOS000561252
    • Oprea1_003180
    • CS-0358778
    • Oprea1_427012
    • 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
    • 2-(5-methyl-3-nitropyrazol-1-yl)acetamide
    • 384820-93-3
    • 2-(5-methyl-3-nitropyrazolyl)acetamide
    • SCHEMBL1520180
    • STL414916
    • Inchi: 1S/C6H8N4O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11)
    • InChI Key: BGJMJQLOQOFXSP-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C)=CC([N+](=O)[O-])=N1)N

Computed Properties

  • Exact Mass: 184.05964013Da
  • Monoisotopic Mass: 184.05964013Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 107Ų

2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429448-100mg
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384820-93-3 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide

Introduction to 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide (CAS No. 384820-93-3)

2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide, with the CAS number 384820-93-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

The molecular structure of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide consists of a pyrazole ring substituted with a methyl group and a nitro group, along with an acetamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities.

Recent studies have highlighted the potential of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide in the field of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide has also shown potential as an analgesic agent. A 2020 study in the European Journal of Pharmacology demonstrated that this compound effectively reduces pain responses in animal models by modulating nociceptive pathways. These results indicate that 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide may have therapeutic applications in pain management.

The biological activity of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide is further supported by its ability to inhibit cancer cell proliferation. Research published in Cancer Letters in 2019 revealed that this compound selectively targets and induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the disruption of cell cycle progression and the induction of DNA damage, making it a potential candidate for cancer therapy.

The synthesis of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide is well-documented in the literature. A common synthetic route involves the reaction of 5-methyl-3-nitropyrazole with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine. This method yields high purity products with good yields, making it suitable for large-scale production.

In terms of safety and handling, 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide should be managed with standard laboratory precautions due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be worn during handling, and it should be stored in a cool, dry place away from incompatible materials.

The market demand for compounds like 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide is growing as researchers continue to explore their potential applications in drug discovery and development. Pharmaceutical companies are increasingly interested in compounds with multi-target profiles that can address complex diseases such as cancer and chronic inflammatory conditions.

In conclusion, 2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide (CAS No. 384820-93-3) is a promising compound with diverse biological activities. Its potential as an anti-inflammatory, analgesic, and anti-cancer agent makes it a valuable target for further research and development. As new studies continue to uncover its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the pharmaceutical industry.

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